

A Technical Guide to the Spectroscopic Analysis of Tridecan-2-ol

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Compound of Interest

Compound Name: *2-Tridecanol*

Cat. No.: *B7820856*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tridecan-2-ol (CAS No: 1653-31-2), a secondary alcohol with the molecular formula $C_{13}H_{28}O$.^{[1][2]} The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: Tridecan-2-ol^[1]
- Synonyms: 2-Hydroxytridecane, Methylundecylcarbinol^[1]
- Molecular Formula: $C_{13}H_{28}O$ ^[1]
- Molecular Weight: 200.36 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for tridecan-2-ol, providing a quantitative basis for its identification.

Table 1: 1H NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm. Data is predicted based on typical values for analogous structures.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.78	Sextet	1H	H-2 (-CHOH)
~1.54	Singlet	1H	-OH
~1.45	Multiplet	2H	H-3 (-CH ₂ -CHOH)
~1.26	Multiplet	18H	H-4 to H-12 (-CH ₂) ₉ -
~1.19	Doublet	3H	H-1 (-CHOH-CH ₃)
~0.88	Triplet	3H	H-13 (-CH ₂ -CH ₃)

Table 2: ^{13}C NMR Spectroscopic Data

Solvent: CDCl_3 . Data reported in various chemical databases.

Chemical Shift (δ , ppm)	Carbon Assignment
~68.2	C-2 (-CHOH)
~39.4	C-3
~31.9	C-11
~29.7	C-5 to C-10
~29.4	C-4
~25.9	C-12
~23.5	C-1
~22.7	C-13
~14.1	C-14

Table 3: Infrared (IR) Spectroscopy Data

Sample Phase: Liquid Film / Gas Phase.

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode
3500–3200	Strong, Broad	O-H Stretch (Hydrogen-bonded)
2955–2850	Strong	C-H Stretch (Aliphatic sp ³)
1465	Medium	C-H Bend (Methylene)
1375	Medium	C-H Bend (Methyl)
1260–1050	Strong	C-O Stretch (Secondary Alcohol)

Table 4: Mass Spectrometry (GC-MS) Data

Ionization Method: Electron Ionization (EI), 70 eV.

Mass-to-Charge (m/z)	Relative Intensity (%)	Proposed Fragment Ion
45	100	[CH ₃ CHOH] ⁺ (Base Peak, from α -cleavage)
43	~22	[C ₃ H ₇] ⁺
41	~20	[C ₃ H ₅] ⁺
55	~18	[C ₄ H ₇] ⁺
57	~17	[C ₄ H ₉] ⁺
182	Low	[M-H ₂ O] ⁺ (Dehydration product)
200	Very Low / Absent	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following sections describe standardized protocols for acquiring the spectroscopic data presented above. These are generalized methodologies and may require optimization based

on the specific instrumentation available.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ^1H and ^{13}C NMR spectra.

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of tridecan-2-ol.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

- Instrumentation and Parameters (^1H NMR):

- Spectrometer: 400 MHz (or higher) NMR spectrometer.
- Pulse Program: Standard single-pulse sequence (e.g., ' zg30').
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds.
- Number of Scans: 8-16 scans.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

- Instrumentation and Parameters (^{13}C NMR):

- Spectrometer: 100 MHz (corresponding to 400 MHz ^1H).
- Pulse Program: Proton-decoupled single-pulse sequence (e.g., ' zgpg30').
- Acquisition Time: 1-2 seconds.

- Relaxation Delay (d1): 2-10 seconds.
- Number of Scans: 128-1024 scans (or more, depending on concentration).
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.
- DEPT-135/90: Utilize standard DEPT pulse programs to differentiate between CH, CH₂, and CH₃ signals.

3.2 Infrared (IR) Spectroscopy

This protocol is for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid samples.

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a single drop of neat (undiluted) tridecan-2-ol directly onto the center of the ATR crystal.
- Instrumentation and Data Acquisition:
 - Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.
 - Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
 - Sample Scan: Collect the sample spectrum.
 - Spectral Range: 4000–400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans.

- The final spectrum is automatically generated as the ratio of the sample scan to the background scan, presented in absorbance or transmittance. Alcohols typically show a strong, broad O-H stretching band between 3500-3200 cm⁻¹ and a C-O stretch in the 1260-1050 cm⁻¹ region.

3.3 Mass Spectrometry (MS)

This protocol describes the analysis of tridecan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- Sample Preparation:

- Prepare a dilute solution of tridecan-2-ol (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

- GC Instrumentation and Parameters:

- Injector Temperature: 250 °C.

- Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

- Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

- Oven Program:

- Initial temperature: 70 °C, hold for 2 minutes.

- Ramp: Increase at 10 °C/min to 280 °C.

- Final hold: Hold at 280 °C for 5 minutes.

- Injection Volume: 1 µL with a split ratio (e.g., 50:1).

- MS Instrumentation and Parameters:

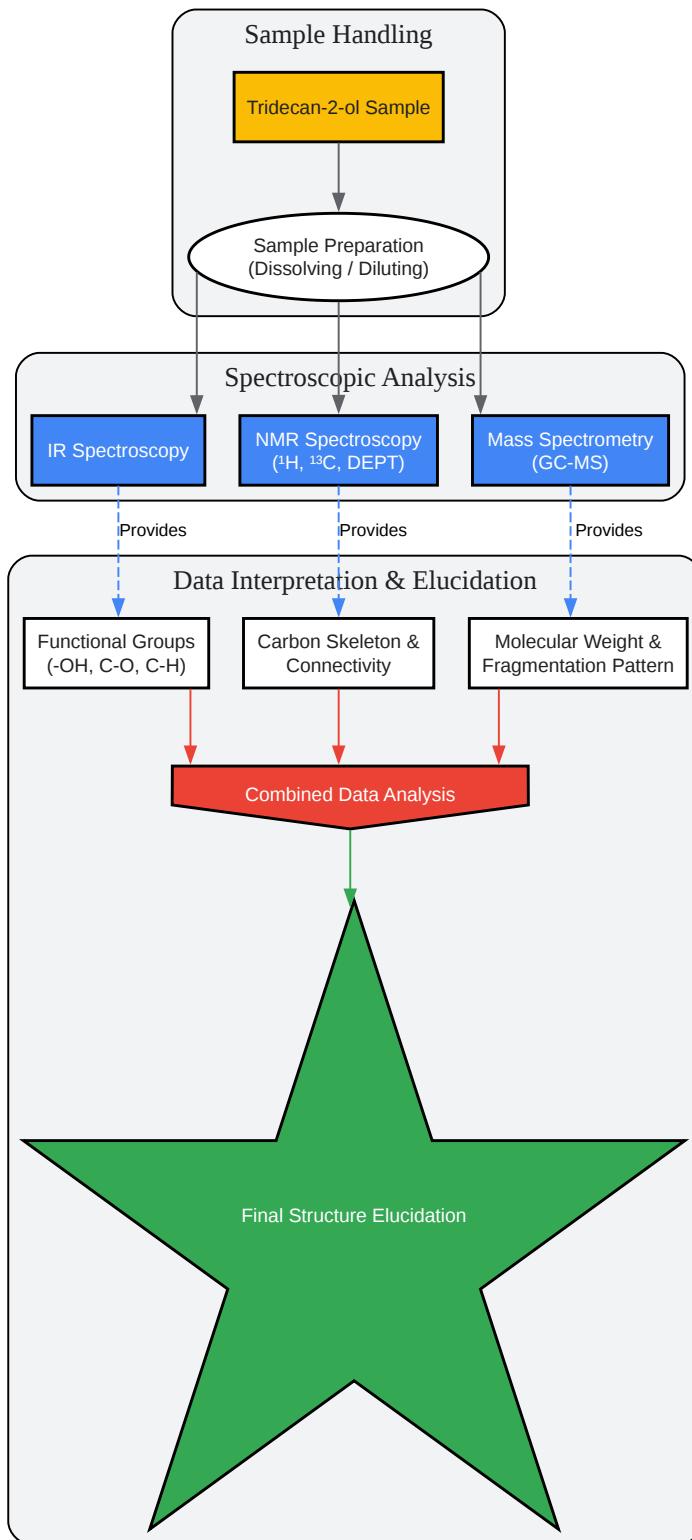
- Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 400.
- Fragmentation: Alcohols typically undergo α -cleavage and dehydration. For tridecan-2-ol, the most prominent α -cleavage results in the stable $[\text{CH}_3\text{CHOH}]^+$ ion at m/z 45. The molecular ion peak is often weak or absent.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown alcohol like tridecan-2-ol using the spectroscopic techniques discussed.

Workflow for Spectroscopic Analysis of Tridecan-2-ol

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Caption: General workflow for the structural analysis of an alcohol.

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References

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